molecular formula C8H5BrFN B2558880 7-bromo-4-fluoro-1H-indole CAS No. 292636-09-0

7-bromo-4-fluoro-1H-indole

Cat. No. B2558880
M. Wt: 214.037
InChI Key: PRXUTIXCOBFMMM-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .

Scientific Research Applications

Photophysical Properties

  • Indole derivatives, including 7-bromo-4-fluoro-1H-indole, exhibit distinct absorption and fluorescence spectra. These properties are crucial in understanding their interactions in various applications, including their use as bioactive molecules and probes in chemical biology (Carić et al., 2004).

HIV-1 Inhibition

  • Derivatives of 7-bromo-4-fluoro-1H-indole have been studied for their potential in inhibiting the interaction between the HIV-1 surface protein gp120 and the host cell receptor CD4. This research is significant in developing new therapeutic agents against HIV (Wang et al., 2003).

Synthetic Accessibility

  • Research into the synthesis of functionalized 6-fluoro-7-substituted indole derivatives, including 7-bromo-4-fluoro-1H-indole, has been conducted. This work aids in the development of methodologies for producing complex indole structures, which are essential in various pharmaceutical and chemical applications (McKittrick et al., 1990).

Antimicrobial and Anti-inflammatory Activities

  • Studies on the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from 7-bromo-4-fluoro-1H-indole have demonstrated potential therapeutic applications. These activities are pivotal in the development of new drugs for various diseases (Narayana et al., 2009).

Antitumor Activities

  • Derivatives of 7-bromo-4-fluoro-1H-indole have been synthesized and evaluated for their antitumor activities. This research contributes to the discovery of new compounds with potential use in cancer therapy (Houxing, 2009).

Palladium-Catalysed Intramolecular Cyclisation

  • The use of 7-bromo-4-fluoro-1H-indole in palladium-catalyzed intramolecular cyclization reactions has been explored. These reactions are critical in the synthesis of complex organic compounds with potential pharmaceutical applications (Black et al., 1992).

Fluorescence Quenching

  • Studies on 7-bromo-4-fluoro-1H-indole and its derivatives have revealed intriguing solvent-dependent photophysical properties. Such properties are essential in the design of fluorescence-based sensors and probes (Wiosna et al., 2004).

Catalytic Activity

  • Research into the catalytic activity of compounds derived from 7-bromo-4-fluoro-1H-indole has provided insights into their potential use in chemical synthesis, highlighting their role in facilitating various organic reactions (Rao et al., 2019).

Neuroleptic Activity

  • Certain derivatives of 7-bromo-4-fluoro-1H-indole have shown neuroleptic-like activity in animal models. This research is significant for the development of new neuroleptic drugs (Welch et al., 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

7-bromo-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXUTIXCOBFMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-fluoro-1H-indole

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-fluoro-2-nitrobenzene (3.6 g, 16.4 mmol) in THF (100 mL) was added to a solution of 1 M vinylmagnesium bromide in THF (100 mL, 100 mmol) and DME (100 mL) at −78° C. (bath temp). The reaction was stirred at −78° C. for 4 h, and saturated aqueous NH4Cl was added. The layers were separated, and the organic layer was evaporated. The crude product was purified flash chromatography, giving 2 g (57%) of the title compound.
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3.6 g
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100 mL
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100 mL
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100 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

1.12 g (5 mmol) of 2-bromo-5-fluoro-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. 15 ml of a 1M vinyl magnesium bromide solution in THF were added under nitrogen in such a way that the temperature did not exceed −40° C. After complete addition the dark solution was stirred for 30 min at −40° C. The reaction mixture was quenched with 10 ml aqueous saturated ammonium chloride solution and extracted twice with diethyl ether. The combined organic layers were washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was dissolved in DCM and purified by column chromatography (100 g silica gel; heptane/EtOAc 9:1) to yield 501 mg (47%) 7-bromo-4-fluoro-1H-indole as an orange oil. MS (EI) 213.0 (100), 215.0 (100) (M)+.
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1.12 g
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-bromo-5-fluoronitrobenzene (4.4 g, 20 mmol) in dry THF (200 mL) under N2 was cooled to −65° C. (acetone/CO2). A solution of vinylmagnesium bromide (60 mL, 1 M, 60 mmol) in THF was added to the nitrobenzene solution as rapidly as possible maintaining the reaction temperature below −40° C. After addition of the Grignard reagent, the cooling bath was switched to a −40° C. bath (CH3CN/CO2), and the mixture was stirred at −40° C. for 30 min. The reaction mixture was quenched with sat. NH4Cl solution (500 mL) and extracted with ether (2×200 mL), then dried (brine, Na2SO4) and concentrated in vacuo. The resulting material was purified by SiO2 flash column chromatography (5:95) EtOAc/Hexanes to give 4-fluoro-7-bromoindole, as a light brown oil (2.03 g, 9.5 mmol, 54%). 1H NMR (CDCl3) δ 6.72 (m, 2H), 7.24 (m, 2H), 8.4 (br s, 1H). MS m/e 215 (MH+).
Quantity
4.4 g
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reactant
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acetone CO2
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reactant
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200 mL
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60 mL
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Grignard reagent
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CH3CN CO2
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Synthesis routes and methods IV

Procedure details

Vinylmagnesium bromide (1 M in THF, 681.5 mL) was added to a solution of 1-bromo-4-fluoro-2-nitrobenzene (D39) (52.0 g) in anhydrous THF (500 mL) dropwise at −78° C. The mixture was allowed to warm to room temperature and stirred for 2 hours. TLC indicated the reaction was complete. The reaction mixture was poured into saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (3×200 mL). The organic solution was dried over anhydrous sodium sulfate. The dried solution was concentrated. The residue was purified by column chromatography on silica gel to afford 7-bromo-4-fluoro-1H-indole (D40) (20.0 g) as a white solid.
Quantity
681.5 mL
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52 g
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500 mL
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Citations

For This Compound
3
Citations
PS Weiss, J Ermert, JC Meleán, D Schäfer… - Bioorganic & medicinal …, 2015 - Elsevier
… The first step therein was the formation of the indole via a Bartoli reaction 16 giving 7-bromo-4-fluoro-1H-indole in 52% yield. The subsequent benzylation reaction was carried out with …
Number of citations: 16 www.sciencedirect.com
RJ Lu, JA Tucker, T Zinevitch… - Journal of medicinal …, 2007 - ACS Publications
… 7-bromo-4-fluoro-1H-indole-3-sulfonic acid pyridinium salt, which was used in the next step without further purification. Crude 7-bromo-4-fluoro-1H-indole-… 7-bromo-4-fluoro-1H-indole-3-…
Number of citations: 89 pubs.acs.org
H Zhang, G Lin, S Jia, Y Zhang, J Wu, Y Tao… - European Journal of …, 2023 - Elsevier
Targeting cyclin-dependent kinase 7 (CDK7) has emerged as a highly sought-after therapeutic strategy in oncology due to its duality of function in regulating biological processes, …
Number of citations: 0 www.sciencedirect.com

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